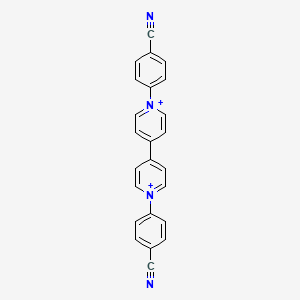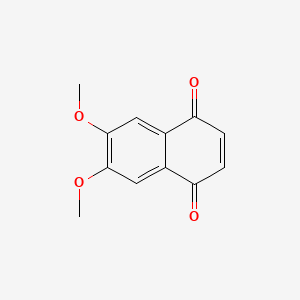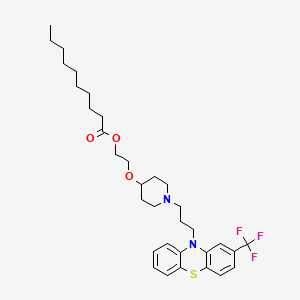
Decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester is a complex organic compound with a unique structure that combines elements of decanoic acid, phenothiazine, and piperidine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester typically involves multiple steps:
Formation of the Phenothiazine Derivative: The starting material, phenothiazine, is first modified to introduce the trifluoromethyl group. This can be achieved through electrophilic aromatic substitution reactions using trifluoromethylating agents.
Attachment of the Piperidine Ring: The modified phenothiazine is then reacted with a piperidine derivative to form the intermediate compound. This step often involves nucleophilic substitution reactions.
Esterification with Decanoic Acid: The final step involves the esterification of the intermediate compound with decanoic acid. This can be done using standard esterification techniques, such as the Fischer esterification method, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for reactions, separations, and purifications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the ester linkage, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the phenothiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s phenothiazine moiety is of particular interest due to its potential pharmacological properties. Phenothiazine derivatives are known for their antipsychotic and antiemetic effects, and this compound could be studied for similar activities.
Medicine
The compound may have potential applications in medicine, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the production of specialty chemicals or as an additive in various formulations. Its unique properties may make it suitable for use in coatings, adhesives, or other materials.
作用机制
The mechanism of action of decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester is likely related to its interaction with specific molecular targets. The phenothiazine moiety suggests it may interact with neurotransmitter receptors or enzymes, potentially modulating their activity. The piperidine ring could also play a role in its biological activity, possibly affecting its binding affinity or specificity.
相似化合物的比较
Similar Compounds
- Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester
- Decanoic acid, propyl ester
- Decanoic acid, ethyl ester
Uniqueness
What sets decanoic acid, 2-((1-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)-4-piperidinyl)oxy)ethyl ester apart from similar compounds is its combination of a phenothiazine moiety with a piperidine ring and a decanoic acid ester. This unique structure endows it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
40255-77-4 |
|---|---|
分子式 |
C33H45F3N2O3S |
分子量 |
606.8 g/mol |
IUPAC 名称 |
2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethyl decanoate |
InChI |
InChI=1S/C33H45F3N2O3S/c1-2-3-4-5-6-7-8-14-32(39)41-24-23-40-27-17-21-37(22-18-27)19-11-20-38-28-12-9-10-13-30(28)42-31-16-15-26(25-29(31)38)33(34,35)36/h9-10,12-13,15-16,25,27H,2-8,11,14,17-24H2,1H3 |
InChI 键 |
XTOSMQATSVQDGK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OCCOC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)


![1-Chloro-3-[(3-phenylprop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B14672635.png)

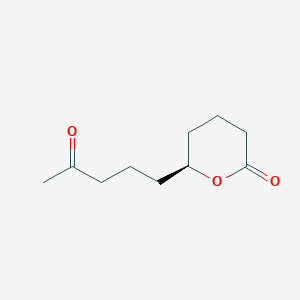
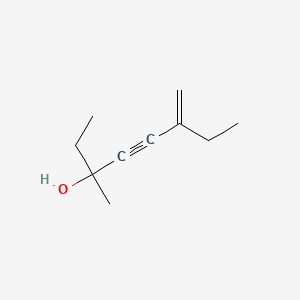
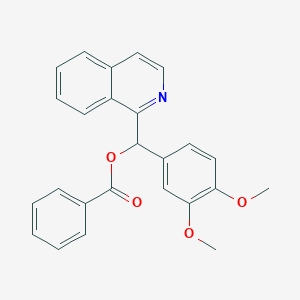
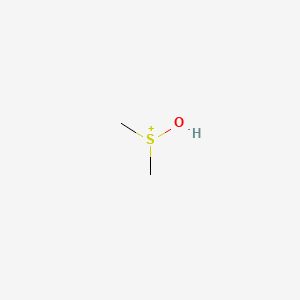
![Ethanol, 2,2'-[oxybis(methylenesulfonyl)]bis-](/img/structure/B14672658.png)
